(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
The compound (3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones . These compounds were further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The aza-Wittig reactions and subsequent transformations mentioned in the synthesis analysis are examples of the types of reactions that might be involved .Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities, such as its role as an LSD1 inhibitor . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-15-10-16(2)12-17(11-15)23(32)30-8-6-29(7-9-30)21-20-22(26-14-25-21)31(28-27-20)19-5-3-4-18(24)13-19/h3-5,10-14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPYMAQWIRUQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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